molecular formula C20H18O4 B1678162 Neobavaisoflavone CAS No. 41060-15-5

Neobavaisoflavone

Katalognummer B1678162
CAS-Nummer: 41060-15-5
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: OBGPEBYHGIUFBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neobavaisoflavone is an important isoflavone component isolated from Psoraleae Fructus . It is used extensively worldwide because of its antibacterial, antioxidant, anti-inflammatory, anticancer, and anti-osteoporotic activities .


Synthesis Analysis

Neobavaisoflavone mainly undergoes glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro . A total of 72 metabolites of neobavaisoflavone were tentatively identified, including 28 in plasma, 43 in urine, 18 in feces, six in the liver, and four in the liver microsome .


Molecular Structure Analysis

Neobavaisoflavone has a molecular formula of C20H18O4 . It was observed to have a stronger binding orientation with the amyloid-beta (Aβ42) fibril structure .


Chemical Reactions Analysis

Neobavaisoflavone mainly underwent glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro .


Physical And Chemical Properties Analysis

Neobavaisoflavone has a molecular weight of 322.35 . It is isolated from seeds of Psoralea corylifolia .

Wirkmechanismus

Target of Action

Neobavaisoflavone, an important isoflavone component isolated from Psoraleae Fructus, has been found to have several primary targets. It has been shown to interact with WalK protein , a cell wall metabolism sensor histidine kinase, and UGT1A1 , an essential enzyme in mammals responsible for detoxification and metabolic clearance of the endogenous toxin bilirubin . These targets play crucial roles in the biological activities of Neobavaisoflavone.

Mode of Action

Neobavaisoflavone interacts with its targets in a unique way. For instance, it binds to the WalK protein, forming four hydrogen bonds with ASN501, LYS504, ILE544, and GLY565 of the WalK protein . Additionally, it forms a pi-H bond with TRY505 of the WalK protein . This interaction leads to changes in the activity of the WalK protein, which in turn influences the biofilm formation and α-toxin activity of Staphylococcus aureus .

Biochemical Pathways

Neobavaisoflavone affects several biochemical pathways. It has been found to mainly undergo glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro . It also influences pathways such as Tyrosine metabolism, Estrogen signaling pathway, Ovarian steroidogenesis, Gap junction, Prostate cancer, Serotonergic synapse, and Chemical carcinogenesis-reactive oxygen species .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Neobavaisoflavone are crucial for its bioavailability. It has been found that Neobavaisoflavone undergoes extensive metabolism, with a total of 72 metabolites of Neobavaisoflavone identified, including 28 in plasma, 43 in urine, 18 in feces, six in the liver, and four in the liver microsome . These metabolites expand the potential effects of Neobavaisoflavone .

Result of Action

The molecular and cellular effects of Neobavaisoflavone’s action are diverse. It has been found to decrease the viability of U-87 MG glioblastoma cells in a dose-dependent manner . It also inhibits cell growth and causes glutathione (GSH) depletion more intensely in U-87 MG cells than in astrocytes . Moreover, it has been shown to have a strong inhibitory effect on the biofilm formation and α-toxin activity of both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Neobavaisoflavone. For instance, oxidative stress can trigger the activation of inflammation, which is one of the main functions of Neobavaisoflavone . Additionally, the isoflavone-level variation is a complex mechanism regulated by various genetic and environmental factors .

Safety and Hazards

Neobavaisoflavone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

The results suggested that metabolites expanded the potential effects of neobavaisoflavone . This could provide the scientific basis for the further exploitation and application of neobavaisoflavone .

Eigenschaften

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415769
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neobavaisoflavone

CAS RN

41060-15-5
Record name Neobavaisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41060-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neobavaisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neobavaisoflavone
Reactant of Route 2
Reactant of Route 2
Neobavaisoflavone
Reactant of Route 3
Reactant of Route 3
Neobavaisoflavone
Reactant of Route 4
Neobavaisoflavone
Reactant of Route 5
Neobavaisoflavone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Neobavaisoflavone

Q & A

Q1: How does neobavaisoflavone (NBIF) exert its anti-inflammatory effects?

A1: Neobavaisoflavone demonstrates anti-inflammatory activity by suppressing the activation of key signaling pathways involved in inflammation. Studies have shown that NBIF inhibits the phosphorylation of NF-κB p65, a crucial transcription factor involved in the expression of inflammatory cytokines. [] Additionally, NBIF downregulates the activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK, further contributing to its anti-inflammatory effects. [] These actions collectively result in the reduced production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). []

Q2: What is the role of neobavaisoflavone in osteoclastogenesis?

A2: Neobavaisoflavone exhibits inhibitory effects on osteoclastogenesis, the process of bone resorption mediated by osteoclasts. Research suggests that NBIF disrupts the interaction between receptor activator of nuclear factor kappa-B (RANK) and TNF receptor-associated factor 6 (TRAF6), as well as RANK and c-Src, which are essential for osteoclast differentiation and function. [] Moreover, NBIF suppresses the phosphorylation of NF-κB, MAPKs, and Akt signaling pathways, ultimately leading to the inhibition of calcium oscillation and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) translocation. [] These events collectively contribute to the reduced formation and activity of osteoclasts.

Q3: How does neobavaisoflavone affect melanogenesis?

A3: Neobavaisoflavone demonstrates anti-melanogenic properties by inhibiting tyrosinase activity and melanin synthesis in melanocytes. [] Mechanistically, NBIF downregulates the expression of microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP-1), and tyrosinase, all of which are critical for melanogenesis. [] Additionally, NBIF activates signaling pathways that inhibit melanogenesis by phosphorylating glycogen synthase kinase-3β (GSK3β) and extracellular signal-regulated kinase (ERK). [] These findings suggest that NBIF may be a potential candidate for treating hyperpigmentation disorders.

Q4: What is the molecular formula and weight of neobavaisoflavone?

A4: The molecular formula of neobavaisoflavone is C20H18O5 and its molecular weight is 338.35 g/mol.

Q5: Have any computational studies been conducted to investigate the interactions of neobavaisoflavone with its targets?

A5: Yes, molecular docking studies have been employed to explore the binding interactions of NBIF with various targets. For instance, docking simulations have revealed that NBIF exhibits favorable binding affinity towards the amyloid-beta (Aβ42) fibril structure, suggesting its potential as an Aβ42 inhibitor. [] Furthermore, docking studies have provided insights into the binding mode of NBIF with cytochrome P450 enzymes (CYPs), predicting its potential for drug-herb interactions. [] These computational approaches offer valuable information for understanding the molecular mechanisms of NBIF and its potential applications.

Q6: How does the prenyl group in the structure of neobavaisoflavone influence its activity?

A6: The specific attachment position of the prenyl group on the isoflavonoid skeleton significantly influences the biological activity of NBIF. [] Studies comparing the activity of different prenylated isoflavonoids suggest that the presence and position of the prenyl group contribute to variations in their inhibitory effects on enzymes like protein tyrosine phosphatase 1B and α-glucosidase. [] These findings highlight the importance of the prenyl group in determining the pharmacological profile of NBIF.

Q7: What is known about the stability of neobavaisoflavone formulations?

A7: While specific details regarding neobavaisoflavone formulations are limited in the provided papers, one study utilized a zinc-organic framework-incorporated hydrogel platform to deliver NBIF for promoting cartilage regeneration in osteoarthritis. [] This approach aimed to achieve local and sustained release of NBIF at the injured joint site, highlighting the potential for developing innovative delivery systems to enhance its therapeutic efficacy.

Q8: What are the pharmacokinetic properties of neobavaisoflavone in different animal models?

A8: Pharmacokinetic studies in rats have shown that the absorption and distribution of NBIF vary depending on factors such as gender and disease models. For instance, in diabetic rats, the plasma levels of NBIF were decreased in females but elevated in males compared to normal rats. [] These findings highlight the importance of considering individual characteristics when evaluating the pharmacokinetic profile of NBIF.

Q9: How does the administration route of Psoraleae Fructus extract affect the pharmacokinetic parameters of its components, including neobavaisoflavone, in beagle dogs?

A9: Pharmacokinetic studies in beagle dogs administered with Psoraleae Fructus extract intragastrically revealed varying Tmax values (time to reach maximum plasma concentration) ranging from 1.92 to 5.67 hours for different components, including neobavaisoflavone. [] Notably, the Cmax (maximum plasma concentration) and AUC (area under the curve) values for psoralen, isopsoralen, psoralenoside, and isopsoralenoside were significantly higher compared to other components, indicating differences in their absorption and distribution profiles. []

Q10: What in vitro models have been used to study the anti-cancer activity of neobavaisoflavone?

A10: Neobavaisoflavone has been studied in various human cancer cell lines, including glioblastoma (U-87 MG, SW1783), anaplastic astrocytoma (SW1783), and non-small cell lung cancer (NSCLC) cells (PC-9, H460, and A549). [, , , , ] These in vitro studies have demonstrated the ability of NBIF to inhibit cell viability, induce apoptosis, and modulate cell cycle progression in cancer cells.

Q11: Has the efficacy of neobavaisoflavone been evaluated in animal models of disease?

A11: Yes, neobavaisoflavone has demonstrated promising results in preclinical animal models. For instance, in a rat model of osteoarthritis induced by medial collateral ligament resection, NBIF effectively mitigated cartilage matrix degradation and chondrocyte apoptosis, highlighting its therapeutic potential for osteoarthritis. [] Moreover, in ovariectomized mice, NBIF administration resulted in the inhibition of osteoclastogenesis, promotion of osteogenesis, and amelioration of bone loss, further supporting its beneficial effects on bone health. []

Q12: What are the potential hepatotoxic effects of Psoraleae Fructus and its constituents, including neobavaisoflavone?

A12: While Psoraleae Fructus is traditionally used for medicinal purposes, studies have raised concerns about its potential hepatotoxicity. Research suggests that the ethanol extraction process may exacerbate the hepatotoxic effects of Psoraleae Fructus. [] Among its constituents, bavachin, psoralidin, bavachinin, neobavaisoflavone, and bakuchiol have been identified as potential hepatotoxic ingredients. [] These compounds have been shown to induce cell apoptosis, increase intracellular lipid accumulation and ROS levels, and decrease mitochondrial membrane potential in liver cells. [] Further research is warranted to establish safe and effective dosage regimens.

Q13: What analytical techniques have been used to identify and quantify neobavaisoflavone in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD), time-of-flight mass spectrometry (TOF-MS), and tandem mass spectrometry (MS/MS), has been widely employed for the qualitative and quantitative analysis of neobavaisoflavone in complex matrices like plant extracts and biological samples. [, , , ] These techniques offer high sensitivity, selectivity, and accuracy in identifying and quantifying NBIF, enabling comprehensive pharmacokinetic and pharmacodynamic studies.

Q14: Does neobavaisoflavone interact with drug transporters like P-glycoprotein (P-gp)?

A14: Yes, neobavaisoflavone has shown moderate inhibitory activity against P-gp, a transmembrane efflux pump responsible for multidrug resistance in cancer cells. [] This finding suggests that NBIF could potentially enhance the efficacy of other anticancer drugs that are substrates of P-gp by increasing their intracellular accumulation.

Q15: What is the role of neobavaisoflavone in regulating UDP-glucuronosyltransferase 1A1 (UGT1A1) activity?

A15: Neobavaisoflavone acts as a potent inducer of UGT1A1, a key enzyme involved in the detoxification and metabolic clearance of bilirubin and various xenobiotics. [] Studies suggest that NBIF activates and upregulates peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which in turn, mediate the induction of UGT1A1. [] These findings highlight the potential of NBIF as a therapeutic agent for treating hyperbilirubinemia and drug-induced hepatotoxicity.

Q16: How does neobavaisoflavone affect the activity of cytochrome P450 enzymes (CYPs)?

A16: Neobavaisoflavone exhibits inhibitory effects on specific CYP enzymes, particularly CYP1A2 and CYP2C19. [] Molecular docking and dynamic simulation studies, combined with in vitro experiments, have revealed that NBIF might act as a mechanism-based inhibitor of these enzymes. [] These findings emphasize the importance of considering potential drug-herb interactions when co-administering NBIF with medications metabolized by these CYP enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.